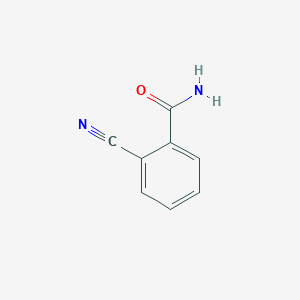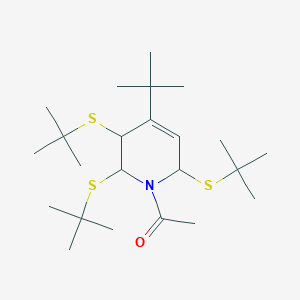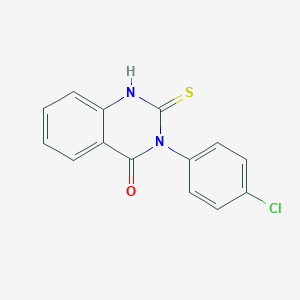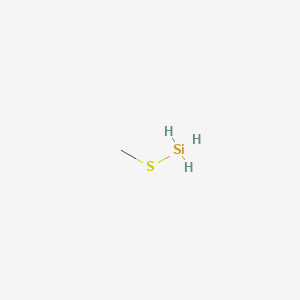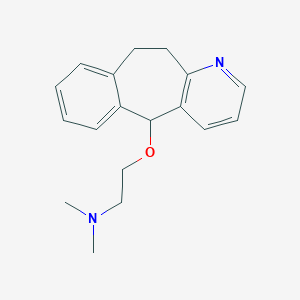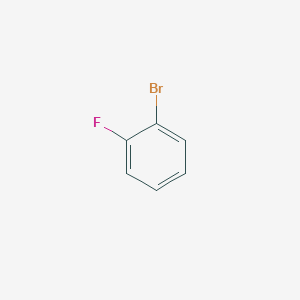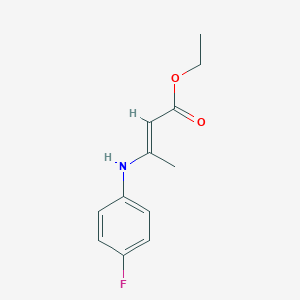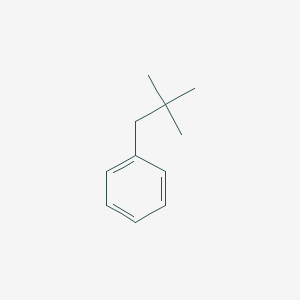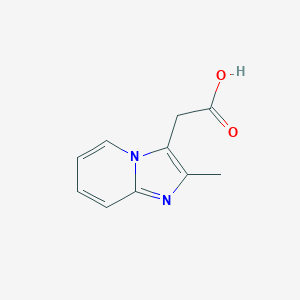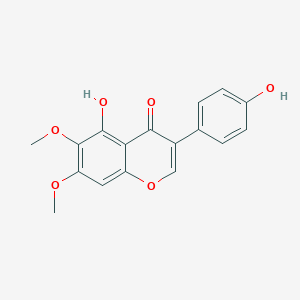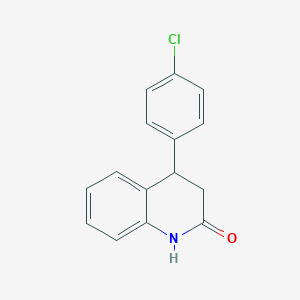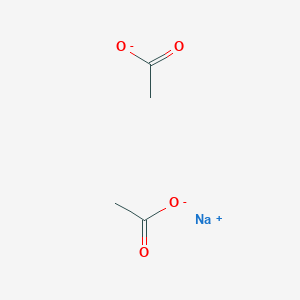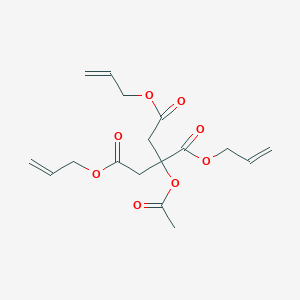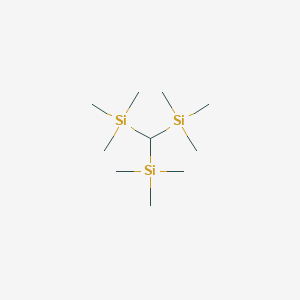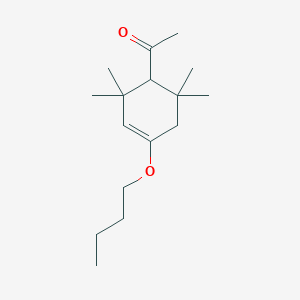
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one, also known as KAA-2, is a synthetic compound that belongs to the family of cyclohexenones. It has garnered the attention of researchers due to its potential applications in various scientific fields.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been shown to activate certain pathways that lead to apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and DNA. It has also been shown to increase the activity of certain enzymes that are involved in the detoxification of harmful chemicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in lab experiments is its specificity. It has been shown to have a high degree of specificity for certain enzymes and proteins, which can make it a valuable tool for studying their functions. However, one of the limitations of using 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one is its potential toxicity. Studies have shown that high doses of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one can be toxic to cells and can cause cell death.
Direcciones Futuras
There are several future directions for the study of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and delivery method for 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one in cancer treatment. Another area of interest is its potential as a tool for studying the functions of certain enzymes and proteins. Future studies may focus on identifying the specific targets of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one and elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one involves several steps, including the reaction of 4-tert-butyl-2,6-dimethylphenol with ethyl acetoacetate to form 4-tert-butyl-2,6-dimethylphenol ethyl acetoacetate, which is then reacted with cyclohexanone to produce 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone. The final step involves the reaction of 1-(4-tert-butyl-2,6-dimethylphenol) cyclohexanone with butyl bromide to form 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one.
Aplicaciones Científicas De Investigación
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has been studied extensively for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that 1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that can prevent the spread of cancer.
Propiedades
Número CAS |
16556-52-8 |
|---|---|
Nombre del producto |
1-(4-Butoxy-2,2,6,6-tetramethyl-3-cyclohexen-1-yl)ethan-1-one |
Fórmula molecular |
C16H28O2 |
Peso molecular |
252.39 g/mol |
Nombre IUPAC |
1-(4-butoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C16H28O2/c1-7-8-9-18-13-10-15(3,4)14(12(2)17)16(5,6)11-13/h10,14H,7-9,11H2,1-6H3 |
Clave InChI |
CEFRLRCVISSIDU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
SMILES canónico |
CCCCOC1=CC(C(C(C1)(C)C)C(=O)C)(C)C |
Otros números CAS |
16556-52-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



